An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-fluoro-3-oxopentanoate
An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-fluoro-3-oxopentanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-fluoro-3-oxopentanoate is a fluorinated β-keto ester of significant interest in organic synthesis and pharmaceutical development. Its unique molecular architecture, featuring a fluorine atom alpha to a ketone and an ester group, imparts valuable reactivity and makes it a versatile building block for the synthesis of complex molecules. The presence of fluorine can significantly alter the pharmacokinetic and pharmacodynamic properties of bioactive compounds, making this intermediate particularly relevant for drug discovery programs. This document provides a comprehensive overview of the physicochemical properties, synthesis, and analysis of Methyl 2-fluoro-3-oxopentanoate.
Physicochemical Properties
A summary of the key physicochemical properties of Methyl 2-fluoro-3-oxopentanoate is presented in the tables below. It is important to note that some reported values in the literature show discrepancies, which are highlighted accordingly.
General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₆H₉FO₃ | [1] |
| Molecular Weight | 148.13 g/mol | [1] |
| Appearance | Colorless to light yellow/orange clear liquid | [2] |
| Boiling Point | 170.051 °C at 760 mmHg | [3] |
| Melting Point | Data not available | |
| Density | 1.105 g/cm³ or 0.86 g/cm³ | [3],[2] |
| Refractive Index | n20/D 1.39 | [3] |
| Flash Point | 55.625 °C / 56 °C | [3],[2] |
| Solubility | Data not available |
Identification and Chemical Descriptors
| Identifier | Value | Source(s) |
| CAS Number | 180287-02-9 | [1] |
| IUPAC Name | methyl 2-fluoro-3-oxopentanoate | |
| Synonyms | Methyl 2-fluoro-3-oxovalerate, 2-Fluoro-3-oxopentanoic acid methyl ester | [3] |
| InChI | InChI=1S/C6H9FO3/c1-3-4(8)5(7)6(9)10-2/h5H,3H2,1-2H3 | [3] |
| InChIKey | Not readily available | |
| SMILES | CCC(=O)C(F)C(=O)OC |
Experimental Protocols
Synthesis of Methyl 2-fluoro-3-oxopentanoate
A key method for the synthesis of Methyl 2-fluoro-3-oxopentanoate is the direct fluorination of its non-fluorinated precursor, methyl 3-oxopentanoate.
Reaction: Fluorination of Methyl 3-oxopentanoate
Reagents and Materials:
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Methyl 3-oxopentanoate (starting material)
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Anhydrous Hydrogen Fluoride (HF) (solvent)
-
Difluorobis(fluoroxy)methane (BDM) (fluorinating agent)
-
Nitrogen or other inert gas
-
Suitable reaction vessel for handling anhydrous HF
Procedure: [4]
-
Prepare a solution of methyl 3-oxopentanoate in anhydrous HF at a low temperature (e.g., -20 °C) in a suitable reactor. The concentration of the starting material can be as high as 80 wt%.[4]
-
Introduce difluorobis(fluoroxy)methane (BDM) to the cooled solution. The addition should be controlled to maintain the desired reaction temperature.
-
Allow the reaction to proceed until completion. The reaction can achieve 100% conversion of the starting material.[4]
-
Upon completion, carefully quench the reaction and isolate the crude product.
-
Purify the product, likely through distillation under reduced pressure, to obtain Methyl 2-fluoro-3-oxopentanoate with high selectivity (around 95%).[4]
Analytical Methods
The analysis of Methyl 2-fluoro-3-oxopentanoate typically involves chromatographic and spectroscopic techniques to determine its purity and confirm its structure.
GC-MS is a powerful technique for separating and identifying volatile compounds like β-keto esters.
General Protocol:
-
Sample Preparation: Dilute a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
GC Separation: Use a suitable capillary column (e.g., HP-5 or equivalent) to separate the components of the sample based on their boiling points and interactions with the stationary phase. The temperature program of the GC oven should be optimized to achieve good separation. Tautomers of β-keto esters can sometimes be separated on such columns.[5]
-
Mass Spectrometry: As the separated components elute from the GC column, they are introduced into the mass spectrometer. The molecules are ionized (typically by electron ionization), and the resulting fragments are detected.
-
Data Analysis: The mass spectrum of the target compound is compared with known fragmentation patterns to confirm its identity. The purity can be estimated from the relative peak areas in the chromatogram.
NMR spectroscopy is essential for the structural elucidation of Methyl 2-fluoro-3-oxopentanoate. Both ¹H and ¹³C NMR would be employed, with ¹⁹F NMR providing specific information about the fluorine atom.
General Protocol for NMR Analysis of a β-Keto Ester: [6]
-
Sample Preparation: Dissolve approximately 5-20 mg of the sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of a reference standard like tetramethylsilane (TMS).[6]
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer.
-
Data Analysis:
-
¹H NMR: Expect to see signals for the methyl ester protons, the ethyl group protons, and the proton on the carbon bearing the fluorine atom. The latter will show coupling to the adjacent fluorine atom.
-
¹³C NMR: Identify the carbonyl carbons of the ester and ketone, the carbon attached to the fluorine (which will show a large C-F coupling constant), and the carbons of the methyl and ethyl groups.
-
¹⁹F NMR: A single signal is expected, and its chemical shift will be characteristic of the chemical environment of the fluorine atom.
-
IR spectroscopy can be used to identify the functional groups present in the molecule.
General Protocol for IR Analysis of a β-Keto Ester: [6]
-
Sample Preparation: As a neat liquid, a thin film of the sample can be placed between two salt plates (e.g., NaCl or KBr).[6]
-
Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer.
-
Data Analysis: Look for characteristic absorption bands:
-
Strong C=O stretching vibrations for the ketone and ester groups (typically in the range of 1700-1750 cm⁻¹).
-
C-O stretching vibrations for the ester group.
-
C-F stretching vibration.
-
C-H stretching and bending vibrations for the alkyl groups.
-
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of Methyl 2-fluoro-3-oxopentanoate.
Analytical Workflow
References
- 1. Page loading... [guidechem.com]
- 2. Methyl 2-Fluoro-3-oxopentanoate | 180287-02-9 | TCI AMERICA [tcichemicals.com]
- 3. chemimpex.com [chemimpex.com]
- 4. CCCC 2002, Volume 67, Issue 10, Abstracts pp. 1416-1420 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
